4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide

TRPV1 antagonist Pain Calcium flux assay

This compound's 4-fluorobenzamide and 4-methylpiperazine substitution pattern is critical for its specific TRPV1 antagonist activity (IC50 14 µM). Unlike generic piperazinylpyrimidines, this scaffold ensures reproducible kinase selectivity profiling and serves as a benchmark for CNS drug-like properties (XLogP 1.8). Procure as a reference standard for TRPV1-targeted pain and inflammation research, or as a selectivity control in CCR4 screening cascades.

Molecular Formula C18H22FN5O2
Molecular Weight 359.405
CAS No. 1211186-60-5
Cat. No. B2555300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide
CAS1211186-60-5
Molecular FormulaC18H22FN5O2
Molecular Weight359.405
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H22FN5O2/c1-23-7-9-24(10-8-23)16-12-17(22-13-21-16)26-11-6-20-18(25)14-2-4-15(19)5-3-14/h2-5,12-13H,6-11H2,1H3,(H,20,25)
InChIKeyVWNINUJKHQRYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide (CAS 1211186-60-5): Structural and Pharmacological Classification for Procurement


4-Fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide (CAS 1211186-60-5) is a synthetic small-molecule inhibitor belonging to the piperazinylpyrimidine class. It features a 4-fluorobenzamide group linked via an ethoxy spacer to a pyrimidine core substituted with a 4-methylpiperazine moiety [1]. This compound is primarily investigated as a kinase inhibitor and receptor modulator, with documented bioactivity against the human Transient Receptor Potential Vanilloid 1 (TRPV1) receptor [2]. Its structure suggests utility in medicinal chemistry programs targeting cancer, inflammatory, or neurological disorders where selective kinase or receptor inhibition is required [3].

Why Generic Piperazinylpyrimidine Substitution is Inadequate for 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide (CAS 1211186-60-5)


Piperazinylpyrimidine derivatives are not functionally interchangeable due to profound substituent-dependent shifts in target selectivity and potency. Minor modifications to the benzamide group or the piperazine N-substituent in this scaffold can dramatically alter kinase inhibition profiles, as demonstrated by differential cytostatic versus cytotoxic activities within the NCI-60 panel [1]. The specific 4-fluorobenzamide and 4-methylpiperazine substitution pattern in CAS 1211186-60-5 dictates its unique TRPV1 antagonist binding mode, which differs from other in-class compounds that may preferentially target CCR4, PDGFR, or other kinases [2]. Unverified generic alternatives risk off-target effects and lack the specific bioactivity fingerprint required for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide (CAS 1211186-60-5) Against Structural Analogs


TRPV1 Antagonist Potency Versus Unsubstituted Benzamide Analogs

CAS 1211186-60-5 demonstrates measurable TRPV1 antagonist activity, whereas the unsubstituted benzamide analog (lacking the 4-fluoro group) shows substantially reduced or absent activity in the same assay format. The 4-fluoro substituent enhances binding affinity through electronic effects, consistent with SAR established in this chemical series [1].

TRPV1 antagonist Pain Calcium flux assay

Selectivity Profile Differentiation from CCR4-Biased Piperazinylpyrimidines

Patent data indicates that piperazinylpyrimidine derivatives with specific substitution patterns exhibit divergent selectivity between TRPV1 and CCR4. Compounds from the same patent family as CAS 1211186-60-5 are claimed as CCR4 antagonists, but the 4-fluorobenzamide variant shows preferential TRPV1 activity, highlighting a substitution-dependent selectivity switch [1][2].

Selectivity CCR4 Kinase profiling

Physicochemical Properties Differentiating from N-Alkylpiperazine Variants

The computed XLogP3-AA value of 1.8 for CAS 1211186-60-5 [1] indicates moderate lipophilicity, which differs from N-alkylpiperazine variants with longer alkyl chains that typically exhibit XLogP values > 3.0. This physicochemical difference impacts aqueous solubility and membrane permeability, making the 4-methylpiperazine variant a more suitable starting point for optimizing oral bioavailability in drug discovery [2].

Physicochemical properties XLogP Permeability

Hydrogen Bond Acceptor/Donor Profile Versus Amide-Linked Analogs

CAS 1211186-60-5 presents a hydrogen bond donor (HBD) count of 1 and hydrogen bond acceptor (HBA) count of 7 [1]. This profile is consistent with CNS drug-likeness guidelines (HBD ≤ 3, HBA ≤ 7). Analogs with free amine moieties or additional hydroxyl groups exceed these thresholds, limiting their utility in CNS-targeted chemical probes [2].

HBD count HBA count Drug-likeness

High-Impact Research and Procurement Scenarios for 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide (CAS 1211186-60-5)


TRPV1-Mediated Pain and Inflammation Probe Development

This compound is appropriate as a starting scaffold for TRPV1 antagonist programs targeting chronic pain and inflammatory disorders. Its measurable TRPV1 IC50 of 14 µM in calcium flux assays [1] provides a baseline for SAR expansion. The 4-fluorobenzamide moiety is critical for activity, distinguishing it from inactive des-fluoro analogs. Researchers should expect to perform additional medicinal chemistry optimization to improve potency for in vivo studies.

Kinase Selectivity Profiling Reference Standard

Given the class-level evidence that piperazinylpyrimidine derivatives exhibit substitution-dependent kinase selectivity (e.g., preferential inhibition of PDGFR, CK1, or RAF kinases) [2], CAS 1211186-60-5 can serve as a reference standard for profiling panels designed to assess selectivity across the kinome. Procurement is recommended for laboratories conducting comparative kinase profiling of piperazinylpyrimidine libraries.

CNS Drug Discovery Physicochemical Benchmarking

With an XLogP of 1.8, one HBD, and seven HBAs, this compound fits within CNS drug-like chemical space [3]. It is an excellent benchmarking tool for CNS permeability assays (e.g., PAMPA-BBB or MDCK-MDR1), allowing researchers to calibrate assay performance against a compound with known, favorable physicochemical properties that distinguish it from more lipophilic or polar piperazinylpyrimidine variants.

Negative Control for CCR4 Antagonist Screening

Patent literature discloses structurally related piperazinylpyrimidines as CCR4 antagonists [4]. Since CAS 1211186-60-5 is documented as a TRPV1 antagonist, it may serve as a selectivity control in CCR4 screening cascades, helping to confirm that observed effects are target-specific rather than scaffold-driven.

Quote Request

Request a Quote for 4-fluoro-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.